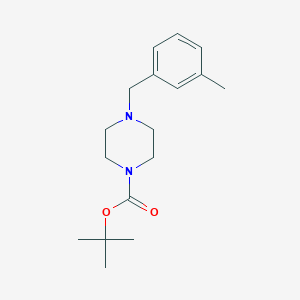

N-tert-Butoxycarbonyl 1-(3-Methylbenzyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-tert-Butoxycarbonyl 1-(3-Methylbenzyl)piperazine is a chemical compound with the molecular formula C17H26N2O2 and a molecular weight of 290.4 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butoxycarbonyl 1-(3-Methylbenzyl)piperazine typically involves the reaction of 1-(3-Methylbenzyl)piperazine with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control .

Análisis De Reacciones Químicas

Types of Reactions

N-tert-Butoxycarbonyl 1-(3-Methylbenzyl)piperazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Corresponding N-oxide derivatives.

Reduction: Reduced piperazine derivatives.

Substitution: Substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C17H26N2O2

- Molecular Weight : 290.4 g/mol

- CAS Number : 203047-32-9

The compound features a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its reactivity in synthetic pathways.

Synthetic Applications

N-tert-Butoxycarbonyl 1-(3-Methylbenzyl)piperazine serves as a versatile building block in organic synthesis. Its Boc group allows for selective reactions while protecting the amine functionality, making it useful in the following areas:

- Synthesis of Piperazine Derivatives : It is often used to synthesize various piperazine derivatives that exhibit bioactive properties. For instance, it can be transformed into compounds with potential therapeutic effects against conditions like neuropathic pain by modifying the piperazine scaffold to enhance receptor affinity and selectivity .

- Intermediate for Meclizine Production : This compound is specifically noted as an intermediate in the synthesis of Meclizine, an antihistamine used to treat motion sickness and vertigo . The ability to modify the piperazine structure facilitates the development of analogs with improved pharmacological profiles.

Medicinal Chemistry Applications

The structural characteristics of this compound make it a candidate for developing novel therapeutic agents:

- Opioid Receptor Modulation : Research indicates that modifications to piperazine structures can yield compounds with selective affinity for opioid receptors, particularly kappa-opioid receptors (KOR). These compounds have shown promise in pain management therapies, suggesting that derivatives of N-tert-butoxycarbonyl piperazines could lead to new analgesics .

- Blood-Brain Barrier Penetration : Studies have demonstrated that certain piperazine derivatives can effectively cross the blood-brain barrier (BBB), which is essential for central nervous system (CNS) drug development. This property enhances their potential as CNS-active drugs, including treatments for anxiety or depression .

Mecanismo De Acción

The mechanism of action of N-tert-Butoxycarbonyl 1-(3-Methylbenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or modulator of these targets, affecting various biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

N-tert-Butoxycarbonyl 1-(3-Methylbenzyl)piperazine-d8: A deuterated analog used in isotope labeling studies.

N-tert-Butoxycarbonyl 1-(4-Methylbenzyl)piperazine: A similar compound with a different substitution pattern on the benzyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in the synthesis of targeted pharmaceutical agents and in research applications .

Actividad Biológica

N-tert-Butoxycarbonyl 1-(3-Methylbenzyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and implications for therapeutic applications based on current research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a piperazine ring, which is a common motif in many pharmacologically active compounds. The tert-butoxycarbonyl (Boc) group serves as a protecting group that can be easily removed in subsequent reactions, facilitating the synthesis of various derivatives.

The synthesis generally involves the following steps:

- Formation of the Piperazine Ring : The piperazine core is synthesized through standard methods involving the reaction of appropriate amines and carbonyl compounds.

- Boc Protection : The nitrogen atom in the piperazine is protected using Boc anhydride, which helps in preventing unwanted reactions during later stages.

- Substitution with 3-Methylbenzyl Group : The final step involves introducing the 3-methylbenzyl group, which can enhance the compound's biological activity.

In Vitro Studies

Recent studies have demonstrated that derivatives of piperazine, including this compound, exhibit significant biological activity. Here are some key findings:

- Cytotoxicity : Research indicates that certain piperazine derivatives show cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown EC50 values ranging from 2.13 to 4.22 μM against MDA-MB-435 and U251 cancer cells, suggesting potential anti-cancer properties .

- PARP-1 Inhibition : Some studies have highlighted that piperazine derivatives can act as inhibitors of poly(ADP-ribose) polymerase (PARP), an important target in cancer therapy. Compounds structurally related to this compound were evaluated for their IC50 values against PARP-1, showing promising inhibitory activity .

The mechanisms by which this compound exerts its biological effects may involve:

- Receptor Interaction : Piperazine derivatives often interact with various receptors, such as histamine receptors. For example, some studies indicate that similar compounds exhibit binding affinities at human histamine H3 receptors .

- Cell Proliferation Inhibition : The compound's ability to inhibit cell proliferation has been linked to its structural features that enhance binding to specific molecular targets involved in cell cycle regulation.

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Compound | Target | EC50/IC50 (μM) | Effect |

|---|---|---|---|

| This compound | PARP-1 | TBD | Inhibitor |

| Similar Piperazine Derivative | MDA-MB-435 | 2.13 - 4.22 | Cytotoxic |

| Similar Piperazine Derivative | U251 | 2.13 - 4.22 | Cytotoxic |

Case Studies

A notable case study involved the evaluation of a series of piperazine derivatives for their anti-proliferative effects on BRCA-deficient cell lines. Compounds structurally similar to this compound demonstrated enhanced cytotoxicity compared to standard treatments like olaparib, indicating their potential as novel therapeutic agents .

Propiedades

IUPAC Name |

tert-butyl 4-[(3-methylphenyl)methyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-14-6-5-7-15(12-14)13-18-8-10-19(11-9-18)16(20)21-17(2,3)4/h5-7,12H,8-11,13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBMUICSIFOYRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.